4-Methyl-pyridine-2-sulfonyl chloride
Overview
Description
4-Methyl-pyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO2S. It is a derivative of pyridine, featuring a sulfonyl chloride group attached to the second position and a methyl group at the fourth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
4-Methyl-pyridine-2-sulfonyl chloride has diverse applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of drugs, particularly those targeting enzymes and receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Methyl-pyridine-2-sulfonyl chloride is the aromatic nucleus of organic compounds . This compound acts as an electrophile, a species that seeks electrons and forms bonds with nucleophiles, which are electron-rich species .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the this compound molecule forms a bond with the aromatic nucleus, resulting in the formation of a corresponding sulfonyl chloride .
Biochemical Pathways
The interaction of this compound with the aromatic nucleus can lead to various biochemical pathways. One such pathway is the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance .
Pharmacokinetics
The compound’s molecular weight of 19164 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
The result of the action of this compound is the formation of a new compound with a sulfonyl chloride group . This group is highly reactive and can participate in further chemical reactions, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at -20°C to maintain its stability . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound can participate, is known to be environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-pyridine-2-sulfonyl chloride can be synthesized through the chlorosulfonation of 4-methylpyridine. The process typically involves the reaction of 4-methylpyridine with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-pyridine-2-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively .
Common Reagents and Conditions:
Amines: Reaction with amines typically occurs in the presence of a base such as pyridine or triethylamine, leading to the formation of sulfonamides.
Alcohols: Reaction with alcohols requires a base like pyridine to form sulfonate esters.
Thiols: Reaction with thiols also proceeds in the presence of a base to yield sulfonate thioesters.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, which are valuable intermediates in organic synthesis .
Comparison with Similar Compounds
4-Pyridinesulfonyl chloride: Similar structure but lacks the methyl group at the fourth position.
Methanesulfonyl chloride: Contains a sulfonyl chloride group attached to a methane backbone instead of a pyridine ring.
Tosyl chloride: Features a toluene backbone with a sulfonyl chloride group
Uniqueness: 4-Methyl-pyridine-2-sulfonyl chloride is unique due to the presence of both the methyl and sulfonyl chloride groups on the pyridine ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-methylpyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOZBGOBMKGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485442 | |
Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341008-95-5 | |
Record name | 4-Methyl-pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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